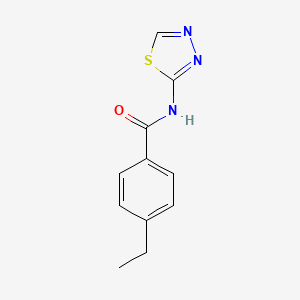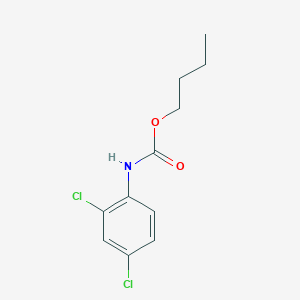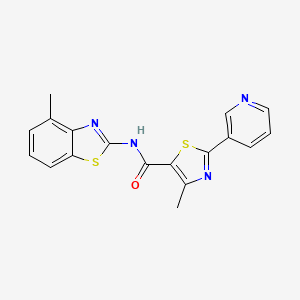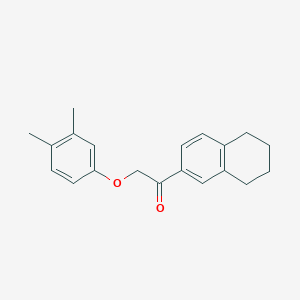![molecular formula C22H28N2O2 B4658222 N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B4658222.png)
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide
Overview
Description
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide, also known as MPWB, is a chemical compound that has been extensively researched for its potential use in various scientific fields. MPWB is a benzamide derivative that has been shown to have significant biological activity, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide involves its binding to the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, this compound has been shown to reduce drug-seeking behavior and other addictive behaviors in animal models. Additionally, this compound has been shown to have potent analgesic effects, which may be related to its activity at other receptors in the brain and spinal cord.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological systems of the body. In animal models, this compound has been shown to reduce drug-seeking behavior and other addictive behaviors, as well as to have potent analgesic effects. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide in lab experiments include its high potency and selectivity for the dopamine D3 receptor, as well as its ability to cross the blood-brain barrier and exert effects on the central nervous system. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Future Directions
There are several future directions for research on N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide, including the development of new benzamide derivatives with improved biological activity, the investigation of its potential use as a treatment for addiction and other neurological disorders, and the exploration of its anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the biochemical and physiological systems of the body.
Scientific Research Applications
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide has been extensively studied for its potential use in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have significant activity as a dopamine D3 receptor antagonist, making it a potential treatment for addiction and other neurological disorders. In pharmacology, this compound has been shown to have potent analgesic effects, making it a promising candidate for the development of new pain medications. In medicinal chemistry, this compound has been used as a lead compound for the development of new benzamide derivatives with improved biological activity.
properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-16-26-21-10-4-18(5-11-21)22(25)23-19-6-8-20(9-7-19)24-14-12-17(2)13-15-24/h4-11,17H,3,12-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCNNPCQLQVSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4658142.png)

![N-ethyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4658154.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4658166.png)

![2,4-dichloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4658181.png)
![4-[(4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4658188.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4658195.png)
![N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4658203.png)
![2-(3-bromo-4-methoxyphenyl)-N-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4658220.png)


![3-{4-(4-ethoxyphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4658242.png)
